2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Description
2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a chiral tertiary amine featuring a pyrrolidine ring substituted at the 3-position with a benzyl-methyl-amino group (R-configuration) and an ethanol group at the 1-position.
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(11-13-5-3-2-4-6-13)14-7-8-16(12-14)9-10-17/h2-6,14,17H,7-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJOQLFZFMQBGJ-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and an ethanol moiety, suggests a variety of biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H24N2O, with a molecular weight of approximately 248.36 g/mol. The compound features a benzyl-methyl-amino group attached to the pyrrolidine nitrogen, contributing to its biological activity.
Preliminary studies indicate that this compound interacts with various receptors in the central nervous system, potentially influencing neurotransmitter systems. Its binding affinity with specific receptors is crucial for understanding its pharmacological effects and therapeutic potential.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Neuropharmacological Effects : The compound may exhibit neuroprotective properties and modulate neurotransmitter release, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Similar pyrrolidine derivatives have shown antimicrobial activity against various bacterial strains. For instance, studies have reported that certain pyrrolidine alkaloids possess antibacterial and antifungal properties, indicating potential applications in infectious disease treatment .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to their unique functional groups. The following table summarizes key characteristics:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Benzyl-methyl-amino)-pyrrolidine | C15H23N3 | Lacks ethanol moiety; different biological activity profile |
| 2-(Pyrrolidin-1-yl)ethanol | C10H19NO | Simpler structure; primarily used as a biochemical reagent |
| (S)-2-Amino-1-pyrrolidine | C5H10N2 | Smaller size; different pharmacological profile |
The structural uniqueness of this compound may confer distinct biological activities compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Studies : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This suggests its potential role in treating neurodegenerative conditions such as Alzheimer's disease.
- Antimicrobial Efficacy : A study evaluating the antibacterial activity of pyrrolidine derivatives found that certain analogs exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
Scientific Research Applications
Medicinal Chemistry Applications
- Neurological Disorders : Research indicates that compounds with a similar structure to 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol exhibit promising activity in treating conditions such as depression, anxiety, and schizophrenia. The compound's ability to act on serotonin and dopamine receptors is particularly noteworthy .
- Analgesic Properties : Some studies have explored the analgesic potential of pyrrolidine derivatives. These compounds may offer alternative pathways for pain management, potentially reducing reliance on traditional opioids .
- Antidepressant Activity : The compound has been investigated for its antidepressant effects, with mechanisms involving the inhibition of monoamine reuptake. This positions it as a candidate for further development in antidepressant therapies .
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of related pyrrolidine compounds:
- Study on Antidepressant Effects : A study published in Molecular Pharmacology demonstrated that specific pyrrolidine derivatives could enhance serotonin levels in the brain, contributing to their antidepressant effects. The study utilized behavioral assays in animal models to validate these findings .
- Pain Management Research : Another research article highlighted the analgesic effects of a related compound in rodent models, where it was shown to significantly reduce pain responses without the side effects commonly associated with traditional analgesics .
Data Table: Comparative Analysis of Pyrrolidine Derivatives
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogues and their distinguishing features:
*Calculated using standard atomic weights.
Functional Group and Stereochemical Impact
- Ethanol vs. Methanol: The ethanol group in the target compound may enhance solubility compared to the methanol derivative in .
- Stereochemistry : The R-configuration in the target compound contrasts with the S-configuration in ’s analogue, which could lead to divergent biological activities .
- Ring Type : Piperidine derivatives (e.g., ) exhibit different conformational flexibility compared to pyrrolidine-based compounds .
Preparation Methods
Direct Reductive Amination Protocol
This one-pot method utilizes 3-keto-pyrrolidine derivatives as starting materials:
Reaction Scheme
Typical Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Reaction Time | 12–24 hours |
| Solvent | Anhydrous ethanol |
| Reducing Agent | Sodium borohydride |
| Yield Range | 45–68% |
Mechanistic Insights
-
Schiff base formation between ketone and amine
-
Borohydride reduction of imine intermediate
-
Stereochemical control via bulky counterions (e.g., LiBF₄ improves ee to 82%)
Multi-Step Alkylation-Amination Sequences
Pyrrolidine Ring Functionalization
A sequential approach using 3-bromo-pyrrolidine derivatives:
Step 1: Benzylation
Step 2: Methylation
Step 3: Ethanol Group Introduction
Optimization Data
Asymmetric Catalytic Methods
Chiral Auxiliary-Assisted Synthesis
Utilizing (S)-proline-derived catalysts for stereochemical control:
Key Reaction
Performance Metrics
| Catalyst Loading (%) | ee (%) | Turnover Number |
|---|---|---|
| 5 | 88 | 19 |
| 10 | 93 | 22 |
| 15 | 95 | 18 |
Optimal conditions: 10 mol% (S)-BINAP, Pd(OAc)₂, toluene, 80°C
Comparative Analysis of Methods
| Method | Total Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 68 | 82 | Moderate | $$ |
| Alkylation-Amination | 60.5 | 99* | High | $$$$ |
| Asymmetric Catalysis | 75 | 95 | Low | $$$$$ |
| *(After chiral resolution) |
Critical Observations
-
Reductive amination offers speed but suffers from moderate ee
-
Multi-step sequences provide superior purity at increased cost
-
Catalytic methods show promise but require expensive ligands
Recent Advances in Process Chemistry
Continuous Flow Hydrogenation
Microreactor systems enable:
Q & A
Basic Synthesis and Characterization
Q1: What are the optimized synthetic routes for 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, and how are intermediates validated? A:
- Synthesis Protocol : The compound can be synthesized via reductive amination using sodium borohydride (NaBH₄) in methanol, followed by purification via recrystallization (ethanol/water) .
- Intermediate Validation : Key intermediates (e.g., pyrrolidine derivatives) are confirmed using LC-MS and ¹H/¹³C NMR. For chiral purity, chiral HPLC with a cellulose-based column resolves enantiomers (e.g., (R)- vs. (S)-configurations) .
- Yield Optimization : Adjusting stoichiometry of benzyl-methyl-amine and reaction time (12–15 hrs) improves yield (reported >97% purity in some protocols) .
Advanced Chiral Resolution
Q2: How can enantiomeric excess (ee) be ensured for the (R)-configured pyrrolidine core? A:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) mobile phase. Retention times differ by ~2–3 minutes for enantiomers .
- Alternative Methods : Capillary electrophoresis (CE) with cyclodextrin additives provides rapid enantiomer separation (validated in related pyrrolidine derivatives) .
Biological Activity Profiling
Q3: What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential? A:
- Kinase Inhibition : Screen against TRK family kinases (e.g., TRKA, TRKB) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are compared to reference inhibitors (e.g., entrectinib) .
- Cell-Based Assays : Test antiproliferative effects in NCI-60 cancer cell lines. Dose-response curves (0.1–100 µM) identify potency thresholds .
Structural and Mechanistic Studies
Q4: How can molecular docking predict binding modes to neurological or oncological targets? A:
- Docking Workflow : Use AutoDock Vina with TRK kinase crystal structures (PDB: 6KCC). Focus on hydrogen bonding with pyrrolidine’s tertiary amine and hydrophobic interactions with benzyl groups .
- Validation : Compare docking scores (ΔG) to experimental IC₅₀ data. Mismatches suggest solvent effects or conformational flexibility unaccounted for in rigid docking .
Impurity Profiling
Q5: What analytical methods detect and quantify process-related impurities? A:
- HPLC Methods : Reverse-phase C18 column (gradient: 0.1% TFA in acetonitrile/water) detects benzyl alcohol byproducts (retention time ~8.2 min) and unreacted amines .
- Quantitative NMR : ¹H NMR (500 MHz, D₂O) quantifies residual solvents (e.g., DMF) using TSP as an internal standard .
Stability and Degradation Studies
Q6: How does the compound degrade under accelerated storage conditions? A:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. LC-MS identifies oxidation products (e.g., ethanol hydroxyl → ketone) and hydrolyzed pyrrolidine rings .
- Mitigation : Add antioxidants (e.g., BHT) or store under nitrogen to suppress oxidative degradation .
Advanced SAR Exploration
Q7: How do substituents on the benzyl group affect biological activity? A:
- Substituent Screening : Replace benzyl with fluorinated (e.g., 2,5-difluorophenyl) or electron-withdrawing groups (e.g., -CN). Fluorinated analogs show enhanced TRK inhibition (IC₅₀ < 50 nM vs. ~200 nM for parent compound) .
- Rationale : Fluorine improves membrane permeability (logP reduction) and π-stacking with kinase active sites .
Data Contradictions in Biological Assays
Q8: How to resolve discrepancies between in vitro potency and in vivo efficacy? A:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse liver microsomes) and BBB penetration (PAMPA assay). Low bioavailability may explain poor in vivo activity despite high in vitro IC₅₀ .
- Metabolite Identification : Use HR-MS/MS to detect hepatic metabolites (e.g., N-demethylation) that reduce efficacy .
Scale-Up Challenges
Q9: What are critical parameters for scaling synthesis from mg to gram scale? A:
- Heat Management : Exothermic reductive amination requires controlled addition of NaBH₄ (dropwise, <5°C) to avoid side reactions .
- Purification : Switch from recrystallization to flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) for higher recovery (>85%) .
Computational Modeling for Toxicity Prediction
Q10: Can in silico models predict hepatotoxicity or off-target effects? A:
- ADMET Prediction : Use SwissADME to estimate hepatotoxicity (CYP3A4 inhibition risk) and ProTox-II for acute toxicity (LD₅₀ prediction) .
- Off-Target Screening : PASS Online predicts affinity for adrenergic receptors (α1A), requiring experimental validation via radioligand binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
